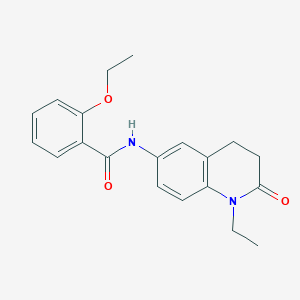

2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

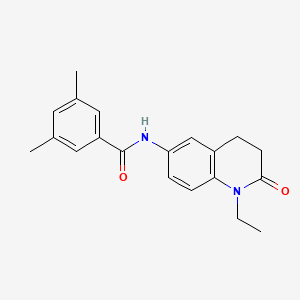

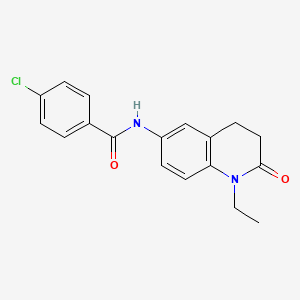

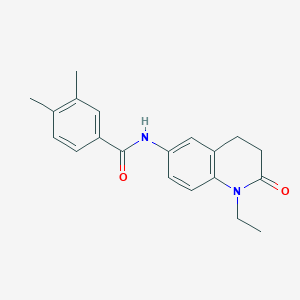

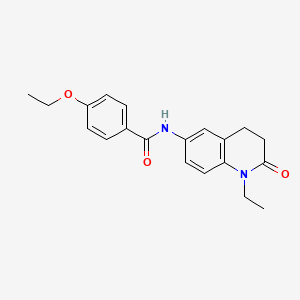

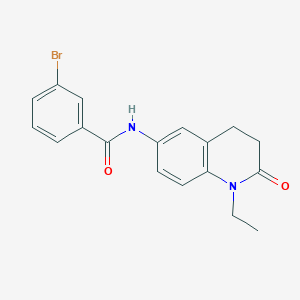

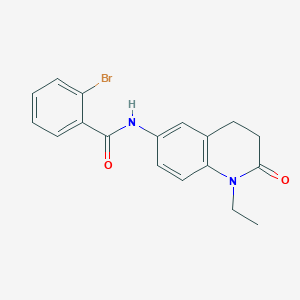

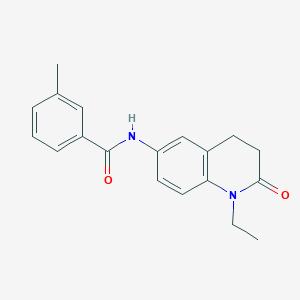

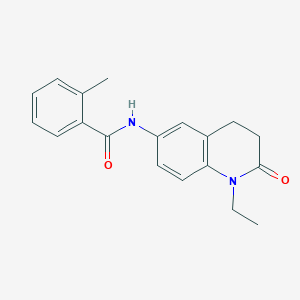

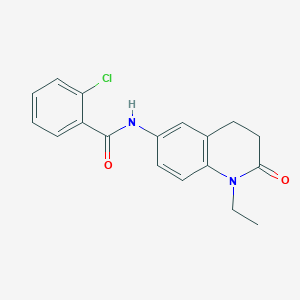

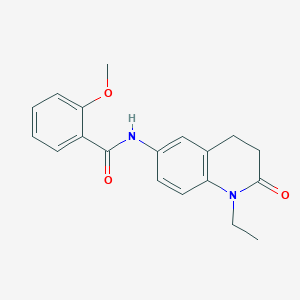

The compound “2-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals. The “2-ethoxy” and “1-ethyl” parts refer to ethoxy and ethyl groups attached to the molecule, which are common in organic chemistry .

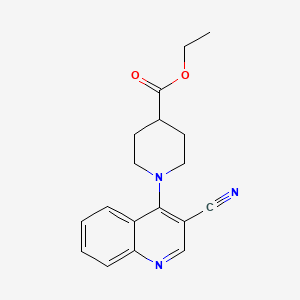

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydroquinoline ring, for example, is a cyclic structure that can influence the compound’s reactivity and properties. The presence of the amide group could also have significant effects on the compound’s behavior .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the amide group might be hydrolyzed under certain conditions to produce a carboxylic acid and an amine. The ethoxy group could potentially be replaced by other groups in a substitution reaction .Mechanism of Action

Mode of Action

It is known that many benzimidazole derivatives have diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions . The exact mechanism by which these effects are achieved is likely to be complex and may involve interactions with multiple targets.

Biochemical Pathways

Benzimidazole derivatives are known to interact with a variety of biochemical pathways, often resulting in the inhibition of key enzymes or the modulation of receptor activity . The specific pathways affected by this compound would depend on its precise mechanism of action, which, as noted above, is currently unknown.

Result of Action

Based on the known activities of other benzimidazole derivatives, it is possible that this compound could have a range of effects, including the inhibition of microbial growth, the induction of apoptosis in cancer cells, or the modulation of inflammatory responses .

Advantages and Limitations for Lab Experiments

2-E-N-(EOTQ)benzamide has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 2-E-N-(EOTQ)benzamide is that it is relatively easy to synthesize, making it a convenient and cost-effective compound for use in laboratory experiments. Additionally, it is relatively non-toxic, making it a safe compound to use in laboratory experiments. However, 2-E-N-(EOTQ)benzamide has several limitations as well. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable and is prone to hydrolysis, making it difficult to store and transport.

Future Directions

2-E-N-(EOTQ)benzamide has potential applications in the fields of biochemistry, physiology, and medicine. One potential future direction is to further investigate the potential mechanism of action of 2-E-N-(EOTQ)benzamide, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate the potential applications of 2-E-N-(EOTQ)benzamide in drug discovery. Furthermore, further research could be conducted to investigate the potential advantages and limitations of 2-E-N-(EOTQ)benzamide for use in laboratory experiments. Finally, further research could be conducted to investigate the potential toxicological and environmental effects of 2-E-N-(EOTQ)benzamide.

Synthesis Methods

2-E-N-(EOTQ)benzamide is synthesized through a multi-step reaction pathway. The first step involves the formation of an amide bond between the ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-yl group and the 2-ethoxybenzamide group. This is accomplished through a reaction between the two groups in the presence of a base and a catalyst. The second step involves the formation of a quinoline ring from the ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-yl group and the 2-ethoxybenzamide group. This is accomplished through a reaction between the two groups in the presence of a catalyst. The final step involves the formation of the 2-E-N-(EOTQ)benzamide product. This is accomplished through a reaction between the quinoline ring and the 2-ethoxybenzamide group in the presence of a base.

Scientific Research Applications

2-E-N-(EOTQ)benzamide has been studied for its potential applications in scientific research. It has been used as a model compound in the study of the structure-activity relationships of amide-substituted tetrahydroquinolines. 2-E-N-(EOTQ)benzamide has also been studied for its potential applications in the field of drug discovery, as it has been shown to interact with various proteins and enzymes involved in the regulation of various physiological processes.

Safety and Hazards

properties

IUPAC Name |

2-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-22-17-11-10-15(13-14(17)9-12-19(22)23)21-20(24)16-7-5-6-8-18(16)25-4-2/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJVMMCZKJELKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide](/img/structure/B6572094.png)

![ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B6572110.png)